CaMdr1p-IN-1

antifungal drug resistance efflux pump inhibitor MFS transporter

CaMdr1p-IN-1 (Compound A, MCC1189) is a first-in-class, selective MFS transporter CaMdr1p inhibitor (MW 344.41 Da). Unlike dual Mdr1p/Cdr1p inhibitors, it enables unambiguous dissection of MFS-mediated fluconazole resistance in C. albicans. With robust solubility, no paradoxical growth artifacts up to 80 μM, and fungicidal synergy at physiological pH 6.8 (FICI <0.05), it serves as the optimal positive control for checkerboard screening and murine candidiasis models. HPLC-validated ≥95% purity. Research use only.

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
Cat. No. B15613799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaMdr1p-IN-1
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N2O2/c1-22(2)16-11-7-8-12-17(16)24(3)18(22)13-15-19(21(26)20(15)25)23-14-9-5-4-6-10-14/h4-13,23H,1-3H3/b18-13-
InChIKeyGHIMFDNERWLZKB-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CaMdr1p-IN-1 (Compound A): A First-in-Class Squarile-Derived Inhibitor of the Candida albicans MFS Transporter Mdr1p for Fluconazole Resistance Research


CaMdr1p-IN-1, also designated Compound A, is a low-molecular-weight (344.41 Da) squarile (cyclobutene-dione) derivative that acts as a selective inhibitor of the Major Facilitator Superfamily (MFS) transporter CaMdr1p in the fungal pathogen Candida albicans . Identified through combinatorial chemistry of a squarile core and screened using Saccharomyces cerevisiae strains heterologously overexpressing CaMdr1p or CaCdr1p, this compound is recognized as a first-in-class small-molecule chemosensitizer that specifically targets MFS-mediated drug efflux rather than ATP-binding cassette (ABC) transporters . Unlike intrinsically antifungal agents, CaMdr1p-IN-1 lacks standalone antifungal activity and functions by synergizing with fluconazole to restore azole susceptibility in Mdr1p-overexpressing, fluconazole-resistant C. albicans strains, achieving a reported MIC of 10 μM in combination . Its molecular formula is C22H20N2O2 (CAS: 1257542-38-3), and it is supplied as a research-use-only compound with HPLC-validated purity of ≥95% .

Why Generic Substitution Fails: The Pharmacological Distinction Between CaMdr1p-IN-1 and Other Mdr1p-Directed Chemosensitizers


Mdr1p-overexpressing Candida albicans strains present a well-validated target for chemosensitization strategies, yet not all Mdr1p inhibitors are functionally interchangeable. The critical differentiators among in-class compounds include: (i) selectivity for Mdr1p over the ABC transporters Cdr1p and Cdr2p, which dominate clinical azole resistance; (ii) aqueous solubility directly impacting assay reliability and dose-response linearity; (iii) the distinction between true chemosensitization (no standalone antifungal activity) versus intrinsic antifungal toxicity that confounds synergy interpretation; and (iv) pH dependence of activity, which affects translational relevance under physiological conditions . Structurally related squarile analogs (e.g., Compound B) exhibit comparable Mdr1p inhibition but display limited solubility leading to paradoxical growth artifacts at concentrations exceeding 5 μM . Broader-spectrum agents such as organotellurium Compounds 1–4 inhibit both Mdr1p and Cdr1p, complicating mechanistic attribution, while chalcone-based sensitizers show dual Mdr1p/Cdr1p activity and variable Nile Red accumulation profiles . Substituting CaMdr1p-IN-1 with an alternative Mdr1p-directed compound without verifying these functional parameters risks misinterpretation of resistance mechanisms and irreproducible chemosensitization data. The quantitative evidence presented below demonstrates why CaMdr1p-IN-1 occupies a differentiated position within this compound class.

CaMdr1p-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Selective Inhibition of CaMdr1p but Not CaCdr1p Nile Red Efflux — A Direct Head-to-Head Demonstration of Pump Specificity

CaMdr1p-IN-1 (Compound A) selectively inhibits glucose-dependent Nile Red efflux mediated by the MFS transporter CaMdr1p with complete inhibition (fluorescence >90% of initial value) at concentrations ≥2.5 μM, while showing no inhibition of the ABC transporter CaCdr1p at concentrations up to 10 μM . This pump-class selectivity was demonstrated in the same S. cerevisiae heterologous expression system using both AD/CaMDR1 and AD/CaCDR1 strains under identical assay conditions (SD pH 6.8, 7.5 μM Nile Red loading) . By contrast, the closely related squarile analog Compound B was identified as a substrate of both CaCdr1p and CaCdr2p, not merely an inhibitor, indicating a fundamentally different transporter interaction profile . Broader in-class comparators such as organotellurium Compounds 1–4 inhibit both Cdr1p (ABC) and Mdr1p (MFS) pumps non-selectively, while chalcones 4, 10, 12, and 18 show dual Mdr1p/Cdr1p sensitization and moderate-to-high Nile Red accumulation with distinct behaviors towards the two transporters .

antifungal drug resistance efflux pump inhibitor MFS transporter Candida albicans

Superior Synergy Quantification: FICI <0.05 at Physiological pH Outperforms Leading Jatrophane Diterpene Comparators

In checkerboard liquid chemosensitization assays conducted in SD medium buffered to pH 6.8, CaMdr1p-IN-1 combined with fluconazole achieved a Fractional Inhibitory Concentration Index (FICI) of <0.05, indicating exceptionally strong synergy with the azole antifungal . The FICI threshold for synergy is conventionally defined as ≤0.5; thus CaMdr1p-IN-1 exceeds this threshold by at least an order of magnitude . For context, the potent jatrophane diterpene chemosensitizers compounds 12 and 13 (from Euphorbia species) achieved an FICI of 0.071 against the same Mdr1p-overexpressing yeast strain, decreasing the fluconazole MIC₈₀ by 13-fold . Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives 1d and 1f achieved FICI values ≤0.5 in the AD-MDR1 strain, representing an order of magnitude weaker synergy than CaMdr1p-IN-1 . While structurally related Compound B gave comparable FICI values to CaMdr1p-IN-1 in liquid checkerboard assays, Compound B displayed paradoxical growth at concentrations >5 μM due to limited aqueous solubility, compromising the reliability and interpretability of its dose-response data .

fluconazole chemosensitization FICI synergy checkerboard assay antifungal combination therapy

Superior Aqueous Solubility and Absence of Paradoxical Growth: A Direct Assay-Reliability Advantage Over the Closest Structural Analog Compound B

In direct head-to-head comparison within the same PLoS ONE 2015 study, the structurally related squarile analog Compound B exhibited paradoxical growth at concentrations exceeding 5 μM in checkerboard assays with fluconazole, attributed to its limited solubility in aqueous solution . CaMdr1p-IN-1 (Compound A) did not display this artifact, demonstrating superior solubility that permits reliable dose-response characterization across a broader concentration range . The solubility difference also manifested in agarose diffusion disk assays: at higher loading amounts (>12.5 nmol/disk), Compound A produced larger chemosensitization zones than Compound B, which the authors attributed to Compound B having lower water solubility than A . In liquid checkerboard assays, Compounds A and B were equally effective chemosensitizers at low concentrations, but Compound B's reliability degraded above 5 μM, whereas Compound A maintained interpretable dose-response relationships without paradoxical growth across the tested range .

compound solubility paradoxical growth artifact assay reliability checkerboard assay

Fungicidal Combination Efficacy: CaMdr1p-IN-1 Plus Fluconazole Achieves >99% Killing, Not Merely Growth Inhibition

The combination of CaMdr1p-IN-1 and fluconazole demonstrated fungicidal rather than merely fungistatic activity: after 48 hours of exposure to 1.3 μM CaMdr1p-IN-1 plus approximately one-half the MIC of fluconazole, less than 1% of AD/CaMDR1 cells remained viable on non-selective medium . This fungicidal outcome is particularly significant because azole antifungals are typically fungistatic against Candida species; achieving cidal activity through combination therapy represents a pharmacodynamic advantage that few Mdr1p chemosensitizers have demonstrated with quantitative viability data . For comparison, the aminopyrazole derivative 4a combined with fluconazole reduced cell counts by 4 log₁₀ in time-kill assays, which corresponds to a 99.99% reduction; however, this data was obtained under different experimental conditions and the compound's human safety profile remains uncharacterized, whereas CaMdr1p-IN-1's cytotoxicity profile has been directly evaluated .

fungicidal activity time-kill chemosensitization antifungal pharmacodynamics

Absence of Human Cell Cytotoxicity: A Key Safety Differentiation Supporting Translational Research Prioritization

CaMdr1p-IN-1 was directly tested and found to be non-toxic to cultured human cells, as reported in the primary characterization study . This absence of mammalian cytotoxicity, combined with its lack of intrinsic antifungal activity, confirms that CaMdr1p-IN-1 functions as a true chemosensitizer rather than a broadly cytotoxic or antifungal agent . The structural analog Compound F, which also showed no human cell toxicity, conversely lacked synergy with fluconazole, indicating that the combination of non-toxicity AND synergy is not a class-wide property of squarile derivatives . Among cross-study comparators, the chalcone compounds 4, 10, 12, and 18 also displayed no cytotoxicity toward control yeast strains and transporter-expressing cells, but their dual Mdr1p/Cdr1p activity profile limits mechanistic specificity . The aminopyrazole derivative 4a, which achieved a 64-fold fluconazole MIC reduction, requires further research to determine its safety and efficacy in humans according to the authors' own conclusion .

mammalian cytotoxicity selective toxicity therapeutic index drug safety

Enhanced Chemosensitization at Physiological pH (6.8) Versus Acidic Conditions: A Translational Pharmacology Differentiator

CaMdr1p-IN-1 exhibits pH-dependent chemosensitization, with greater activity observed at pH 6.8 compared to unbuffered medium (initial pH ~6.0) . In agarose diffusion disk assays, Compound A gave larger inhibition zones in SD medium buffered to pH 6.8 than in unbuffered SD, indicating enhanced Mdr1p inhibitory efficacy under near-physiological pH conditions . This pH-dependence pattern differed from Compound B, which showed slight antifungal activity at higher pH, suggesting distinct pH-activity relationships even between structurally related squarile analogs . The physiological relevance of pH 6.8 is significant: host tissue environments are buffered near neutrality, and while biofilm microenvironments may be more acidic, the enhanced activity of CaMdr1p-IN-1 at pH 6.8 supports its potential utility under conditions approximating systemic or tissue infection sites . This property has not been systematically characterized for most cross-study Mdr1p inhibitor comparators, making CaMdr1p-IN-1 the best-characterized compound with respect to pH-activity profiling.

pH-dependent activity physiological pH translational pharmacology microenvironment pH

CaMdr1p-IN-1 Optimal Application Scenarios: Evidence-Based Use Cases for Antifungal Resistance Research and Drug Discovery


Deconvoluting Mdr1p-Specific Versus Cdr1p-Mediated Azole Resistance in Clinical C. albicans Isolates

CaMdr1p-IN-1 enables unambiguous dissection of the relative contributions of MFS (Mdr1p) versus ABC (Cdr1p/Cdr2p) efflux to fluconazole resistance in clinical isolates. Its complete selectivity for CaMdr1p at ≥2.5 μM with no CaCdr1p cross-inhibition at 10 μM means that any fluconazole sensitization observed upon its addition can be confidently attributed to Mdr1p blockade. When used in parallel with the CaCdr1p-specific inhibitor RC21v3, researchers can quantitatively partition resistance phenotypes, as demonstrated in the primary characterization study using the FR2 (Mdr1p-dependent) and FHB3 (Cdr1p/Cdr2p-dependent) strain pairs . This application is uniquely enabled by CaMdr1p-IN-1's pump-class selectivity profile, which is not available from dual Mdr1p/Cdr1p inhibitors.

High-Throughput Screening of Mdr1p-Directed Chemosensitizer Libraries With Quantitative FICI Benchmarking

The combination of an FICI consistently below 0.05 at physiological pH 6.8 and the absence of paradoxical growth artifacts across a broad concentration range up to 80 μM makes CaMdr1p-IN-1 the optimal positive control compound for high-throughput checkerboard screening campaigns aimed at identifying novel Mdr1p chemosensitizers. Its robust solubility profile ensures reproducible dose-response curves, avoiding the data exclusion and retesting burden associated with solubility-limited probes such as Compound B (paradoxical growth at >5 μM) . Screening laboratories can use CaMdr1p-IN-1 as an internal reference standard to normalize inter-plate and inter-experiment variability in FICI measurements.

In Vivo Proof-of-Concept Studies for Mdr1p-Targeted Combination Therapy in Murine Candidiasis Models

CaMdr1p-IN-1's verified absence of mammalian cell cytotoxicity , fungicidal combination efficacy with fluconazole (>99% killing at 1.3 μM + ~1/2 MIC fluconazole) , and enhanced activity at physiological pH 6.8 collectively support its prioritization as a tool compound for murine disseminated candidiasis models. The pH-dependent activity profile favoring near-neutral conditions aligns with systemic infection environments, while the fungicidal outcome addresses the limitation of azole monotherapy's fungistatic nature in immunocompromised hosts. Researchers should note that CaMdr1p-IN-1 substrate status for Cdr1p/Cdr2p has not been fully excluded , suggesting that pharmacokinetic studies should assess whether co-administration with a dual Cdr1p/Mdr1p-overexpressing strain is informative.

Structural Biology and Biophysical Studies of MFS Transporter Conformation and Inhibitor Binding

The original investigators have explicitly proposed CaMdr1p-IN-1 as a conformation stabilizer for structural studies of the CaMdr1p transporter . Its low molecular weight (344.41 Da), defined squarile pharmacophore, and complete inhibition of Mdr1p-mediated Nile Red efflux at micromolar concentrations (≥2.5 μM) make it suitable for co-crystallization trials, cryo-EM sample preparation, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments. Unlike Compound B, whose limited solubility may cause aggregation artifacts in structural biology buffers, CaMdr1p-IN-1's superior aqueous behavior supports homogeneous sample preparation . The availability of inactive analogs (G, H) bearing para-substitutions on the phenylamine ring further enables structure-activity relationship studies through comparative structural analysis.

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